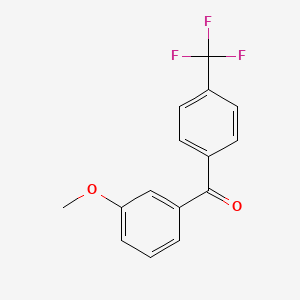

3-Methoxy-4'-trifluoromethylbenzophenone

Description

Contextualization within Benzophenone (B1666685) Chemistry Research

Benzophenones are a class of organic compounds characterized by a diphenyl ketone scaffold. This core structure serves as a versatile platform for the synthesis of a wide array of derivatives with diverse applications. ontosight.ainih.gov In medicinal chemistry, the benzophenone framework is a common feature in various pharmaceutical agents, contributing to their biological activity. nih.govrsc.orgresearchgate.net Researchers have synthesized and evaluated numerous benzophenone derivatives for their potential as anti-inflammatory, anticancer, and antimicrobial agents. rsc.orgmdpi.com

Beyond pharmaceuticals, benzophenones are integral to materials science, particularly in the development of organic light-emitting diodes (OLEDs). preprints.org Their electronic properties and stability make them suitable as host materials or emitters in these devices. preprints.org The benzophenone core is recognized for its function as a classical phosphor with high intersystem crossing efficiency, a desirable characteristic for advanced materials. preprints.org Furthermore, their ability to absorb UV radiation has led to their use as UV stabilizers in polymers and plastics. ontosight.aipubcompare.ai The study of 3-Methoxy-4'-trifluoromethylbenzophenone is situated within this broader context, exploring how its specific substitutions influence its properties and potential applications.

Significance of Methoxy (B1213986) and Trifluoromethyl Substituents in Advanced Organic and Medicinal Chemistry Research

The methoxy group is a common substituent in many natural products and approved drug molecules. nih.gov Its presence can enhance a ligand's binding to its target, and favorably modify its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net The methoxy group is an electron-donating group when at the para position of a benzene (B151609) ring, which can increase the electron density of the aromatic system. researchgate.netwikipedia.org This electronic effect can be crucial for molecular interactions and reactivity.

The trifluoromethyl group is a highly valued substituent in medicinal chemistry for its unique electronic and steric properties. wikipedia.orgnih.gov It is strongly electron-withdrawing and is known to enhance several key properties of a drug candidate. wikipedia.orgmdpi.com The inclusion of a trifluoromethyl group can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.govmdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly stable to metabolic degradation. nih.govmdpi.com This metabolic stability can lead to an increased half-life of a drug in the body. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic profile of a molecule. wikipedia.orgmdpi.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

The strategic placement of both a methoxy and a trifluoromethyl group on the benzophenone scaffold in this compound creates a molecule with a unique combination of electronic and steric properties, making it a compound of significant interest for further research and development in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-4-2-3-11(9-13)14(19)10-5-7-12(8-6-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEGCVXHZIMKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478343 | |

| Record name | Methanone, (3-methoxyphenyl)[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-40-6 | |

| Record name | (3-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62810-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-methoxyphenyl)[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiling of 3 Methoxy 4 Trifluoromethylbenzophenone

Photochemical Reactivity and Reaction Mechanisms

The photochemistry of benzophenone (B1666685) and its derivatives is dominated by the reactivity of the triplet excited state, which is efficiently populated upon absorption of UV light. This triplet state exhibits biradical character, with an unpaired electron on the carbonyl oxygen and another delocalized within the aromatic system. The presence of substituents can profoundly alter the energy and reactivity of this excited state.

Photoreduction Kinetics and Hydrogen Atom Transfer Processes

A hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donors, a process known as photoreduction. This typically occurs from the lowest triplet (n,π*) state. The kinetics of this hydrogen atom transfer (HAT) process are sensitive to the electronic nature of the substituents on the benzophenone core.

The primary photoreduction process involves the abstraction of a hydrogen atom by the excited triplet benzophenone (BP*) from a hydrogen donor (R-H), leading to the formation of a ketyl radical (BPH•) and a donor radical (R•).

Reaction Scheme: BP + hν → ¹BP* → ³BP* ³BP* + R-H → BPH• + R•

The rate of this process is influenced by the stability of the resulting ketyl radical. The substituents on the aromatic rings play a crucial role in this stability. The electron-withdrawing trifluoromethyl group is expected to destabilize the ketyl radical, potentially slowing down the hydrogen abstraction rate compared to unsubstituted benzophenone. Conversely, the methoxy (B1213986) group might have a more complex influence, potentially stabilizing the radical through resonance effects.

Transient absorption spectroscopy is a key technique for studying these processes, allowing for the direct observation of the triplet excited state and the ketyl radical. The benzophenone ketyl radical typically exhibits a characteristic absorption in the 500-600 nm region.

Substituent Effects on Photophysical and Photochemical Pathways

The methoxy and trifluoromethyl substituents on 3-Methoxy-4'-trifluoromethylbenzophenone exert opposing electronic effects, which intricately modulate its photophysical and photochemical properties. The electron-donating methoxy group generally leads to a red shift (bathochromic shift) in the absorption spectrum, while the electron-withdrawing trifluoromethyl group can cause a blue shift (hypsochromic shift). The net effect on the absorption spectrum of this disubstituted benzophenone would be a combination of these influences.

The fluorescence and phosphorescence characteristics are also significantly affected. The quantum yield of fluorescence from the singlet excited state is typically very low for benzophenones due to efficient intersystem crossing to the triplet state. The phosphorescence quantum yield and lifetime of the triplet state are sensitive to the nature of the lowest triplet state (n,π* vs. ππ). As mentioned, the trifluoromethyl group tends to lower the energy of the ππ state, which could lead to a change in the dominant character of the lowest triplet state and, consequently, a change in its phosphorescence properties.

The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the photophysical properties of benzophenones, providing a framework for understanding the behavior of this compound.

| Property | Effect of Electron-Donating Group (e.g., -OCH₃) | Effect of Electron-Withdrawing Group (e.g., -CF₃) |

| Absorption Maximum (λmax) | Red shift (to longer wavelengths) | Blue shift (to shorter wavelengths) |

| Triplet State Energy | May slightly raise n,π* energy | Significantly lowers ππ* energy |

| Photoreduction Reactivity | Can enhance if n,π* is lowest triplet | Can decrease if ππ* becomes lowest triplet |

| Ketyl Radical Stability | Can stabilize through resonance | Destabilizes through inductive effect |

Photoinduced Electron Transfer and Radical Generation in Photochemistry

Beyond hydrogen atom transfer, excited benzophenones can also participate in photoinduced electron transfer (PET) reactions. In the presence of a suitable electron donor, the triplet excited state of this compound can act as an electron acceptor, leading to the formation of a radical anion and a donor radical cation.

Reaction Scheme: ³BP* + D → [BP•⁻ D•⁺]

The feasibility of PET is governed by the redox potentials of the excited benzophenone and the electron donor. The strongly electron-withdrawing trifluoromethyl group will make the benzophenone a better electron acceptor, thus favoring the PET process. The generated radical ions can then undergo subsequent reactions, leading to a variety of products. This ability to generate radicals via PET is a cornerstone of its application in various photochemical processes.

Mechanistic Role in Photoinitiator Systems for Polymerization Research

Benzophenone derivatives are widely used as Type II photoinitiators for free-radical polymerization. In this role, the excited triplet state of the benzophenone does not directly generate radicals by cleavage but rather abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process generates a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

The efficiency of this compound as a photoinitiator will depend on several factors:

Absorption characteristics: The photoinitiator must absorb light at the wavelength of the UV source.

Intersystem crossing efficiency: A high quantum yield for the formation of the triplet state is essential.

Reactivity of the triplet state: The triplet state must efficiently interact with the co-initiator to generate initiating radicals.

The presence of the methoxy group can enhance the absorption in the near-UV region, which is often desirable for practical applications. The trifluoromethyl group, by increasing the electron affinity of the molecule, might enhance the rate of the initial interaction with the amine co-initiator, which can have some charge-transfer character.

The general mechanism for a benzophenone-based Type II photoinitiator system is as follows:

| Step | Reaction | Description |

| 1. Photoexcitation | BP + hν → ¹BP | Absorption of a photon to form the singlet excited state. |

| 2. Intersystem Crossing | ¹BP → ³BP | Efficient conversion to the triplet excited state. |

| 3. H-Abstraction | ³BP + R₂NCH₂R' → BPH• + R₂NC•HR' | The triplet benzophenone abstracts a hydrogen from the co-initiator. |

| 4. Initiation | R₂NC•HR' + M → R₂N(CHR')M• | The aminoalkyl radical initiates the polymerization of a monomer (M). |

The polymerization kinetics, including the rate of polymerization and the final monomer conversion, are influenced by the concentration of the photoinitiator and co-initiator, as well as the light intensity.

Catalytic Transformations and Directed Reactivity

In addition to its role in photochemistry, the benzophenone scaffold can be a substrate for various catalytic transformations. The selective functionalization of C-H bonds is a particularly active area of research.

Copper-Promoted Carbon-Hydrogen Functionalization and Regioselectivity

Copper-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper catalysts. While specific examples of copper-promoted C-H functionalization of this compound are not extensively documented, the principles of such reactions can be extrapolated from studies on related aromatic ketones.

The regioselectivity of C-H functionalization is a key challenge. In the case of this compound, there are multiple C-H bonds on both aromatic rings. The methoxy-substituted ring is electron-rich, while the trifluoromethyl-substituted ring is electron-poor. This electronic differentiation can be exploited to achieve regioselective functionalization.

Generally, in copper-catalyzed C-H amination or arylation reactions, the directing group plays a crucial role in determining the site of functionalization. In the absence of a strong directing group, the inherent electronic properties of the substrate dictate the regioselectivity. For the methoxy-substituted ring, electrophilic attack is directed to the ortho and para positions relative to the methoxy group. The carbonyl group is a meta-directing deactivator. The interplay of these directing effects will determine the final outcome.

For instance, in a hypothetical copper-catalyzed amination reaction, the electron-rich, methoxy-bearing ring would be more susceptible to electrophilic attack. The positions ortho and para to the methoxy group (positions 2, 4, and 6) would be activated. However, the carbonyl group deactivates the ortho positions (2 and 6) to some extent. Therefore, functionalization at the 4-position (para to the methoxy group) might be favored.

On the other hand, the trifluoromethyl-substituted ring is strongly deactivated towards electrophilic substitution. C-H functionalization on this ring would be more challenging and would likely require a different catalytic system, possibly involving a radical mechanism where the electronic demand is different.

The table below outlines the expected directing effects of the substituents in this compound on electrophilic aromatic substitution, which is often relevant to the regioselectivity of C-H functionalization.

| Ring | Substituent | Position | Directing Effect |

| A | 3-Methoxy | 2, 4, 6 | Ortho, Para-directing (activating) |

| A | Carbonyl | 2, 4, 6 | Meta-directing (deactivating) |

| B | 4'-Trifluoromethyl | 2', 3', 5', 6' | Meta-directing (deactivating) |

| B | Carbonyl | 3', 5' | Meta-directing (deactivating) |

The precise regioselectivity in a copper-promoted C-H functionalization would depend on the specific reaction conditions, including the copper catalyst, ligand, and the nature of the coupling partner.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. researchgate.netresearchgate.net The benzophenone scaffold, particularly in the form of benzophenone imine, plays a crucial role as a versatile ammonia (B1221849) equivalent in many of these transformations. semanticscholar.orgacs.org

Palladium-catalyzed C-C bond activation is a challenging but increasingly important transformation. Research in this area has shown that phosphine (B1218219) ligands are critical in promoting the selective cleavage of C-C bonds. For example, palladium-catalyzed reactions of keto-vinylidenecyclopropanes can be directed towards either proximal or distal C-C bond cleavage by altering the sterically bulky phosphine ligands used. rsc.org In other systems, such as the reaction of 2-hydroxyl benzophenones catalyzed by iridium, bulky monodentate phosphine ligands facilitate C-C bond activation and fragmentation to produce phenyl salicylate (B1505791) esters. researchgate.net

While direct C-C bond cleavage of the unstrained benzophenone core of this compound is not a commonly reported reaction, these studies underscore the principle that ligand choice is paramount in enabling and directing such transformations. The mechanism often involves oxidative addition of the C-C bond to the metal center, a step that is highly dependent on substrate electronics and the steric and electronic properties of the supporting ligand. chemrxiv.org

The benzophenone scaffold is most prominently utilized in cross-coupling reactions in the form of benzophenone imine, which serves as a stable and effective surrogate for ammonia in C-N bond formation. semanticscholar.orgacs.org This methodology, known as the Buchwald-Hartwig amination, is widely applied in the synthesis of primary anilines, which are key components in many pharmaceuticals. semanticscholar.orgnih.gov The general strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with benzophenone imine, followed by acidic hydrolysis to release the primary amine. semanticscholar.orgacsgcipr.org

The success of these reactions relies on a catalytic cycle involving oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the imine, deprotonation, and reductive elimination to form the C-N bond. nih.gov The electronic nature of the benzophenone moiety can influence the nucleophilicity and steric profile of the imine. In the case of an imine derived from this compound, the opposing electronic effects of the substituents could modulate its reactivity, though specific studies detailing this are sparse. The versatility of palladium-catalyzed cross-coupling reactions has made them indispensable tools in both laboratory and industrial-scale synthesis. researchgate.netmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Bromide + Piperazine | Pd-catalyst | N-Aryl Piperazine | nih.gov |

| 3-Iodoflavone + Terminal Alkyne | Pd/Cu, (S)-Prolinol | 3-Alkynyl Flavone | researchgate.net |

| Aryl Halide + Organoboron Compound | Pd(0) | Unsymmetrical Biaryl | mdpi.com |

| Aryl Halide + Benzophenone Imine | Pd₂(dba)₃, BINAP | N-Aryl Benzophenone Imine | lookchem.com |

The palladium-catalyzed Buchwald-Hartwig amination is one of the most powerful methods for constructing C-N bonds. semanticscholar.org The use of benzophenone imine as an ammonia equivalent has been a key development, providing a practical and safe alternative to using ammonia gas or other surrogates that may be more expensive or require harsh deprotection conditions. acs.orgresearchgate.net

The catalytic cycle, a fundamental process in cross-coupling chemistry, generally proceeds through the following key steps:

Oxidative Addition: An aryl halide (Ar-X) reacts with a Pd(0)L₂ complex to form a Pd(II) intermediate, Ar-Pd(II)(X)L₂.

Coordination and Deprotonation: Benzophenone imine coordinates to the Pd(II) center and is subsequently deprotonated by a base (e.g., NaOt-Bu) to form a palladium amido complex.

Reductive Elimination: The aryl group and the imino group couple, forming the N-arylated imine product and regenerating the active Pd(0)L₂ catalyst. nih.gov

The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This methodology has been successfully scaled up for industrial applications, demonstrating its robustness and utility. lookchem.comresearchgate.net The subsequent hydrolysis of the resulting N-aryl benzophenone imine is typically straightforward, yielding the desired primary arylamine. acs.org

Advanced Spectroscopic and Computational Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. For 3-Methoxy-4'-trifluoromethylbenzophenone, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies provides a comprehensive picture of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The protons on the methoxy-substituted ring are expected to be influenced by the electron-donating nature of the methoxy group, leading to characteristic upfield shifts compared to unsubstituted benzene (B151609). Conversely, the protons on the trifluoromethyl-substituted ring will experience deshielding effects from the electron-withdrawing CF₃ group, resulting in downfield chemical shifts.

The ¹³C NMR spectrum provides further structural detail by revealing the chemical environment of each carbon atom. The carbonyl carbon is expected to appear significantly downfield, a characteristic feature of ketones. The carbons of the aromatic rings will exhibit a range of chemical shifts influenced by the attached substituents. The methoxy group will cause a notable upfield shift for the ortho and para carbons of its ring, while the trifluoromethyl group will induce a downfield shift for the carbons of the other ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

| Aromatic Protons (methoxy-ring) | 6.9 - 7.5 | 114 - 130 |

| Aromatic Protons (CF₃-ring) | 7.6 - 7.9 | 125 - 135 |

| Carbonyl Carbon (C=O) | - | 194 - 196 |

| Aromatic Carbons (methoxy-ring) | - | 114 - 160 |

| Aromatic Carbons (CF₃-ring) | - | 125 - 141 |

| Trifluoromethyl Carbon (-CF₃) | - | 120 - 125 (quartet) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. The trifluoromethyl group of this compound is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically falls within a well-defined range. The presence of the electron-withdrawing benzoyl group influences the precise chemical shift. Based on data for similar compounds like benzotrifluoride (B45747), the ¹⁹F chemical shift is anticipated to be in the region of -62 to -64 ppm relative to a standard such as CFCl₃. rsc.orgcolorado.edu

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band is anticipated in the region of 1650-1670 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to give rise to a strong band around 1250 cm⁻¹. Furthermore, the C-F stretching vibrations of the trifluoromethyl group will be visible as strong bands in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Methoxy C-O | Stretching | ~1250 |

| Trifluoromethyl C-F | Stretching | 1100 - 1350 |

| Aromatic C-H | Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Excited State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzophenone (B1666685) chromophore itself exhibits a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition. The presence of the methoxy group, an auxochrome, on one of the phenyl rings is likely to cause a bathochromic (red) shift of the π → π* absorption band due to the extension of the conjugated system. The electron-withdrawing trifluoromethyl group may have a more complex effect, potentially causing a slight hypsochromic (blue) shift. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected to be influenced by these substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is expected to be characteristic of benzophenones. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 280 | [C₁₅H₁₁F₃O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the CF₃-phenyl ring |

| 145 | [C₈H₄F₃]⁺ | Fragment from cleavage of the bond between the carbonyl and the methoxy-phenyl ring |

| 107 | [C₇H₇O]⁺ | Loss of CO from the m/z 135 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules at an atomic and electronic level. For a molecule like this compound, such approaches would be invaluable in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure. Through DFT, researchers can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and electronic transport properties.

Furthermore, DFT calculations can provide insights into the distribution of electron density, molecular electrostatic potential, and various reactivity descriptors. This information is crucial for predicting how this compound might interact with other molecules and its potential applications in areas such as materials science and medicinal chemistry. However, at present, no such data is available in the scientific literature for this specific compound.

Computational Studies on Reaction Mechanisms and Transition State Energetics

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing chemical processes. Computational studies can map out the potential energy surface of a reaction, identifying intermediates, and, most importantly, the transition states that govern the reaction rate. By calculating the energetics of these transition states, chemists can predict the feasibility and kinetics of a reaction pathway.

For this compound, computational investigations could explore its potential reaction pathways, such as nucleophilic or electrophilic attacks, and determine the energy barriers associated with these transformations. This knowledge would be highly valuable for synthetic chemists looking to utilize this compound as a building block for more complex molecules. Regrettably, no studies detailing the computational exploration of reaction mechanisms involving this compound have been published.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are also extensively used to predict various spectroscopic parameters, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be a powerful tool for interpreting and assigning experimental spectra.

By performing theoretical calculations on the structure of this compound, it would be possible to generate a predicted spectroscopic profile. Comparing this theoretical data with experimentally obtained spectra would allow for a more confident and detailed assignment of the spectral features, leading to a more profound understanding of the molecule's structure and bonding. To date, no such correlative studies between theoretical and experimental spectroscopic data for this compound have been reported.

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

4-Methoxy-4'-trifluoromethylbenzophenone serves as a valuable and versatile building block in the construction of more complex molecular architectures. Its inherent functionality—a ketone linkage between two modifiable aromatic rings—provides multiple reaction sites for synthetic transformations. The presence of the methoxy (B1213986) and trifluoromethyl groups imparts specific reactivity and properties to the molecules synthesized from it.

Fluorinated benzophenone (B1666685) derivatives are recognized as important building blocks for creating a variety of organic compounds, including polyketone esters and fluorene (B118485) derivatives. ossila.com The synthesis of fluorenone, a structure widely used in the pharmaceutical industry and organic electronics, can be accomplished through a palladium-catalyzed dehydrogenative cyclization of benzophenone precursors. ossila.com The unique electronic nature of 4-Methoxy-4'-trifluoromethylbenzophenone, with its polarized framework, makes it a precursor for specialized compounds where intramolecular charge transfer characteristics are desirable.

Below is a table summarizing the potential of substituted benzophenones as synthetic building blocks.

| Target Molecule Class | Synthetic Strategy | Role of Benzophenone Building Block | Reference |

|---|---|---|---|

| Fluorenones | Palladium-catalyzed dehydrogenative cyclization | Provides the core diarylketone structure for cyclization. | ossila.com |

| Polyketone Esters | Polymerization reactions | Acts as a monomer unit in the polymer chain. | ossila.com |

| Biologically Active Scaffolds | Functional group modification | Serves as a rigid core for introducing diverse substituents. |

Applications in Homogeneous Catalyst Design and Development

One of the most significant applications of 4-Methoxy-4'-trifluoromethylbenzophenone is in the field of photoredox catalysis. As a homogeneous catalyst, it can absorb light and initiate chemical reactions under mild conditions.

This compound is classified as a push-pull benzophenone-type photoredox catalyst. Under light irradiation, it becomes excited to a triplet state, generating biradical species that can facilitate reactions through energy transfer (ET), single electron transfer (SET), or hydrogen atom transfer (HAT). A key advantage over unsubstituted benzophenone is its modified light absorption profile. The push-pull structure shifts its absorption to a longer wavelength, enabling it to be activated by lower-energy light sources like fluorescent lamps instead of high-energy UV light, which can often degrade sensitive substrates.

Research has demonstrated its efficacy in catalyzing important carbon-carbon bond-forming reactions. For instance, it facilitates the C(sp²)-C(sp³) cross-coupling between aryl bromides and saturated heterocyclic rings in the presence of a nickel co-catalyst. It can also be used to generate silyl (B83357) radicals from tris(trimethylsilyl)silane (B43935) via hydrogen atom transfer, which in turn can enable reductive cross-coupling reactions between aryl and alkyl bromides.

The table below details an example of a catalytic application.

| Reaction Type | Catalyst System | Light Source | Key Features | Reference |

|---|---|---|---|---|

| C(sp²)-C(sp³) Cross-Coupling | 4-Methoxy-4'-trifluoromethylbenzophenone (Photocatalyst), Ni(acac)₂, 6,6'-di-3-picolyl (Ligand), Na₂CO₃ (Base) | Fluorescent Light | Operates under mild conditions; avoids high-energy UV light. | |

| Reductive Cross-Coupling | 4-Methoxy-4'-trifluoromethylbenzophenone (Photocatalyst), Tris(trimethylsilyl)silane (HAT reagent) | Light Irradiation | Generates silyl radicals for subsequent halogen atom transfer. |

Exploration in Synthetic Methodologies for Pharmaceutical Research

In medicinal chemistry, the incorporation of fluorine atoms into potential drug candidates is a widely used strategy to enhance a molecule's therapeutic profile. mdpi.comnih.gov The trifluoromethyl group (-CF3) is particularly valued for its ability to improve key pharmacokinetic and pharmacodynamic properties. mdpi.com

The presence of the -CF3 group in 4-Methoxy-4'-trifluoromethylbenzophenone makes its scaffold an attractive starting point for pharmaceutical research. The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com This group can block metabolic hotspots in a drug candidate, potentially increasing its half-life and reducing the required dose. mdpi.com Furthermore, the -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and reach its biological target. mdpi.comnih.gov General research into benzophenone derivatives has revealed a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making them promising candidates for therapeutic agent development.

The strategic benefits of the trifluoromethyl group in drug design are summarized below.

| Property Enhanced | Mechanism / Reason | Reference |

|---|---|---|

| Metabolic Stability | The C-F bond is very strong, resisting metabolic breakdown by enzymes. | mdpi.com |

| Lipophilicity | The -CF3 group increases the molecule's affinity for lipid environments, aiding membrane permeability. | mdpi.comnih.gov |

| Binding Affinity | The high electronegativity of the -CF3 group can alter electronic interactions and improve binding to target proteins. | mdpi.com |

| Bioavailability | Improved lipophilicity and metabolic stability collectively contribute to better absorption and circulation in the body. | mdpi.com |

Contribution to the Development of New Materials with Tailored Optical and Electronic Properties

The unique electronic structure of 4-Methoxy-4'-trifluoromethylbenzophenone makes it a candidate for the development of advanced materials with specific optical and electronic functions. The combination of an electron-donating group and an electron-withdrawing group facilitates intramolecular charge transfer (ICT), a property that is crucial for applications in optoelectronics.

Benzophenone derivatives are widely known for their ability to absorb UV light, which has led to their use as UV stabilizers in plastics and coatings to prevent degradation. More advanced applications leverage their specific electronic characteristics. For instance, research suggests that molecules with this type of push-pull structure could be used as host materials in Organic Light-Emitting Diodes (OLEDs). smolecule.com In OLEDs, host materials form a matrix for emissive dopants, and their electronic properties are critical for efficient device performance.

Furthermore, the rigid, aromatic structure combined with the strong dipole moment induced by the substituents makes such compounds interesting for investigation in liquid crystal technologies. smolecule.com The fluorinated nature of the compound is also advantageous, as fluorinated materials often exhibit high chemical and thermal stability. ossila.com

Potential applications in materials science are highlighted in the following table.

| Material Application | Relevant Molecular Property | Functional Role | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Intramolecular Charge Transfer (ICT) character, thermal stability. | Potential as a host material in the emissive layer. | smolecule.com |

| Liquid Crystals | Molecular rigidity and strong dipole moment. | Contributes to the formation of ordered mesophases. | smolecule.com |

| UV Stabilizers | Strong absorption of UV radiation. | Protects polymers and coatings from photodegradation. | |

| Advanced Polymers | Fluorinated, rigid backbone. | Monomer for creating polymers with high thermal stability and specific dielectric properties. | ossila.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to Substituted Benzophenones

The classical method for synthesizing benzophenones, the Friedel-Crafts acylation, has long been a cornerstone of organic synthesis. However, its reliance on stoichiometric amounts of Lewis acids, such as aluminum chloride, and often hazardous solvents, presents significant environmental and economic challenges. organic-chemistry.orgrsc.orgruc.dk Consequently, a major thrust of current research is the development of "greener" and more sustainable synthetic alternatives.

One promising avenue is the use of solid acid catalysts, which can be easily recovered and reused, thereby minimizing waste. rsc.org Materials like sulfated zirconia have demonstrated effectiveness in catalyzing Friedel-Crafts acylations, offering a pathway to 100% selective formation of products like 4-chlorobenzophenone (B192759) with the significant advantage of catalyst recyclability. rsc.org Another innovative approach involves replacing traditional Lewis acids with more environmentally benign promoters. For instance, methanesulfonic anhydride (B1165640) has been shown to effectively promote the acylation of aryl and alkyl carboxylic acids, yielding aryl ketones with minimal waste that contains no metallic or halogenated byproducts. organic-chemistry.orgacs.org

Beyond modifying the Friedel-Crafts reaction, researchers are also exploring entirely different synthetic strategies. These include the copper-catalyzed oxidation of diphenylmethane (B89790) and methods involving Grignard reagents. researchgate.netgoogle.com These alternative routes offer the potential for milder reaction conditions and different substrate scopes, further expanding the toolkit available to synthetic chemists. The overarching goal of this research is to develop synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry by reducing waste, avoiding hazardous materials, and improving atom economy. organic-chemistry.orgruc.dk

| Synthetic Route | Catalyst/Reagent | Key Advantages |

| Modified Friedel-Crafts Acylation | Sulfated Zirconia | Heterogeneous catalyst, reusable, high selectivity. rsc.org |

| Methanesulfonic Anhydride | Metal- and halogen-free, minimal and benign waste. organic-chemistry.orgacs.org | |

| Bismuth Triflate | High water tolerance, recyclable, efficient under microwave irradiation. ruc.dk | |

| Oxidation | Copper Naphthenate | Utilizes air as an oxidant. google.com |

| Grignard Reaction | Magnesium | Ingenious construction of the benzhydrol intermediate. patsnap.com |

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the intricate mechanisms that govern chemical reactions is fundamental to the development of more efficient and selective synthetic methods. For the synthesis of substituted benzophenones, particularly via Friedel-Crafts acylation, this involves a detailed investigation of the reaction intermediates and transition states. The generally accepted mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form an arenium ion intermediate, also known as a sigma complex. vedantu.com

Modern computational chemistry, especially Density Functional Theory (DFT) calculations, has become a powerful tool for probing these complex reaction pathways. acs.orgresearchgate.net These computational studies allow researchers to model the energetics of different mechanistic steps, identify key intermediates, and understand the role of the catalyst in activating the reactants. researchgate.netresearchgate.net For example, DFT calculations have been used to explore the effects of different metal triflates in deep eutectic solvents on the formation of the active acylium triflate intermediate, providing insights that can guide the selection of optimal catalytic systems. acs.orgresearchgate.net

Experimental studies also continue to play a crucial role in mechanistic elucidation. By combining kinetic studies with advanced spectroscopic techniques, researchers can gather empirical evidence to support or refute proposed mechanisms. rsc.org The study of reaction kinetics can establish whether a reaction is intrinsically kinetically controlled and can help to develop models like the Langmuir–Hinshelwood–Hougen–Watson mechanism to describe the behavior of solid catalysts. rsc.org A more profound understanding of these mechanisms will enable the rational design of new catalysts and reaction conditions with improved performance for the synthesis of complex molecules like 3-Methoxy-4'-trifluoromethylbenzophenone.

Exploration of New Catalytic Applications and Directing Group Strategies

The quest for greater control over the regioselectivity of chemical reactions is a central theme in modern organic synthesis. In the context of substituted benzophenones, this translates to the ability to introduce functional groups at specific positions on the aromatic rings. A powerful strategy that has emerged to achieve this is the use of directing groups. rsc.org A directing group is a functional group on a substrate that coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond and enabling its selective functionalization. rsc.orgsnnu.edu.cn

A wide array of directing groups, such as amides, ketones, and N-heterocycles, have been successfully employed in conjunction with transition metal catalysts, most notably rhodium and palladium, to direct C-H activation. rsc.orgresearchgate.net For instance, a pyrimidine (B1678525) directing group can be used to achieve the regioselective Rh(III)-catalyzed C-H amidation of aniline (B41778) derivatives. researchgate.net The development of transient directing groups, which are formed in situ and can be easily removed, represents a particularly elegant approach, as it minimizes the need for extra synthetic steps for installation and removal. snnu.edu.cn

The exploration of novel catalysts is also a vibrant area of research. Beyond the greener alternatives for Friedel-Crafts reactions, there is significant interest in developing catalysts for other transformations that can be used to synthesize or modify benzophenones. This includes the development of biocatalysts and artificial enzymes that can perform Friedel-Crafts-type reactions under mild, environmentally friendly conditions. nih.gov The combination of innovative catalyst design and sophisticated directing group strategies holds immense promise for the highly selective and efficient synthesis of a diverse range of substituted benzophenones. chemrxiv.org

| Catalyst System | Directing Group | Transformation |

| Rhodium(III) | Pyrimidine | C-H Amidation |

| Palladium(II) | Pyrrole | ortho-Alkylation/Benzylation |

| Rhodium(I)/Silver(I) | Amide | 1,2-Acyl Translocation/C-H Functionalization |

| Iridium(III)/Silver(I) | Amide | C2-Functionalization |

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Planning

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-4'-trifluoromethylbenzophenone, and what reaction conditions are typically employed?

- Methodological Answer: The synthesis often involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For Friedel-Crafts, conditions may include using methoxy-substituted aryl precursors with trifluoromethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 60–100°C for 12–24 hours. Solvent selection (e.g., dichloromethane or toluene) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures product isolation. Analogous syntheses of trifluoromethyl-substituted benzophenones highlight the importance of optimizing catalyst loading and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

- Methodological Answer: 1H/13C NMR and 19F NMR are essential for confirming substituent positions and fluorine environments. FT-IR identifies carbonyl (C=O) and C-F stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. Discrepancies in spectral data (e.g., unexpected splitting in NMR) can arise from residual solvents or moisture; ensure anhydrous conditions and compare results with standardized databases like the NIST Chemistry WebBook . Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities.

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent photodegradation and hydrolysis. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to protic solvents (e.g., methanol) or basic conditions, as the trifluoromethyl group may undergo hydrolysis. Safety data for structurally related compounds suggest moderate health hazards (e.g., irritation), necessitating PPE during handling .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses when facing low intermediate conversion rates?

- Methodological Answer: Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst type. For example, palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings may require ligand optimization (e.g., SPhos) to enhance electron-deficient aryl coupling. Increasing reaction time to 24–48 hours and employing microwave-assisted synthesis (80–120°C, 150 W) improves yields. Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. What computational approaches are utilized to predict the reactivity and electronic effects of substituents in this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron-withdrawing effect of the –CF₃ group and electron-donating –OCH₃ group. Studies on nitro-substituted analogs demonstrate how substituents direct electrophilic aromatic substitution (e.g., meta/para selectivity). Molecular electrostatic potential (MESP) maps and frontier orbital analysis (HOMO/LUMO) predict reactivity toward nucleophiles or electrophiles .

Q. How should contradictory literature data regarding the catalytic efficiency in the synthesis of this compound be critically analyzed?

- Methodological Answer: Replicate experiments under reported conditions while controlling variables (e.g., solvent purity, catalyst batch). Use differential scanning calorimetry (DSC) to check crystallinity and elemental analysis (EA) for purity. Cross-reference spectral data with the NIST database to validate peak assignments. Contradictions in catalytic efficiency may arise from trace impurities; employ ICP-MS to quantify residual metals in catalysts .

Q. What strategies are effective in elucidating the mechanistic pathway of trifluoromethyl group introduction in benzophenone derivatives?

- Methodological Answer: Isotopic labeling (e.g., 18O in carbonyl groups) combined with kinetic isotope effect (KIE) studies reveals rate-determining steps. In-situ IR spectroscopy tracks intermediate formation (e.g., acyl triflates). Competitive experiments with halogenated analogs (e.g., –Cl vs. –CF₃) identify steric/electronic influences. Transition state modeling (TS Berny algorithm) provides insights into activation barriers .

Notes

- For synthetic protocols, prioritize peer-reviewed journals and standardized databases (e.g., NIST).

- Computational models should be validated against experimental data to ensure accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.